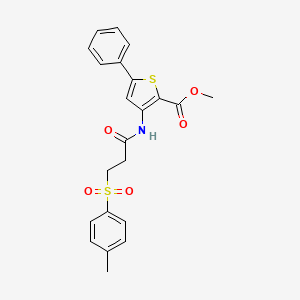

Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. Notably, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. For instance, the Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Molecular Structure Analysis

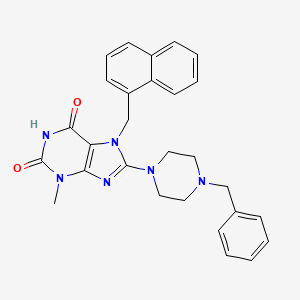

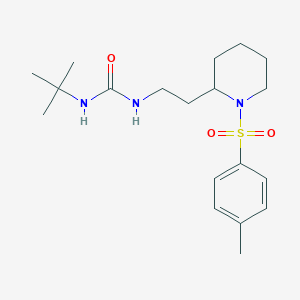

The molecular formula of Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate is C22H21NO5S2 . Its structure comprises a thiophene ring substituted with phenyl, tosylpropanamido, and carboxylate groups.

Applications De Recherche Scientifique

Synthesis and Evaluation as Anti-Cancer Agents

A study explored the synthesis and structure elucidation of novel thiophene and benzothiophene derivatives, including Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate, for their potential anti-proliferative activity against cancer. The derivatives were evaluated as anti-cancer agents, showing promising activity against multiple tumor cell lines compared to the reference control doxorubicin (Mohareb et al., 2016).

Radioiodinated Derivatives for Myocardial Fatty Acid Uptake Evaluation

Another research focused on the synthesis of radioiodinated derivatives for evaluating myocardial fatty acid uptake. The study utilized a thiophene derivative for the synthesis of a new agent, demonstrating its potential for clinical evaluation of regional energy substrates (fatty acid) uptake (Knapp et al., 1986).

Antibacterial and Antifungal Activities

Further research into thiophene derivatives, including compounds related to this compound, has shown potent antimicrobial activity. These compounds were evaluated for their in vitro antibacterial and antifungal activities, with some derivatives showing more potency than standard drugs against specific pathogens (Mabkhot et al., 2015).

Immunomodulatory Properties

Research on butenamides derived from thiophene demonstrated immunosuppressive activity. These compounds showed potential in modulating immune responses, specifically inhibiting the proliferation of stimulated T-lymphocytes, indicating their utility in developing new immunosuppressive drugs (Axton et al., 1992).

Tumor Cell Selectivity and Anti-Proliferative Activity

Investigations into the anti-proliferative activities of thiophene derivatives revealed significant tumor cell selectivity. Certain derivatives displayed pronounced activity against specific tumor cell lines, underscoring the potential for developing targeted cancer therapies (Thomas et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Other thiophene derivatives have been found to interact with various targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways depending on their specific targets .

Result of Action

Thiophene derivatives are known to have a variety of effects depending on their specific targets .

Propriétés

IUPAC Name |

methyl 3-[3-(4-methylphenyl)sulfonylpropanoylamino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S2/c1-15-8-10-17(11-9-15)30(26,27)13-12-20(24)23-18-14-19(16-6-4-3-5-7-16)29-21(18)22(25)28-2/h3-11,14H,12-13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBVCWKYBALAQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide](/img/structure/B2915772.png)

![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2915775.png)

![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2915789.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2915793.png)